(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride
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Overview
Description
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aminoacetyl group, and a carbonitrile group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminoacetyl Group: The aminoacetyl group is introduced through an acylation reaction using an amino acid derivative.
Addition of the Carbonitrile Group: The carbonitrile group is added through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide
- (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylate
- (2S)-1-(2-aminoacetyl)pyrrolidine-2-thiocarbonitrile
Uniqueness
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
913980-23-1 |
---|---|
Molecular Formula |
C7H12ClN3O |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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